molecular formula C11H14O3 B1438565 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde CAS No. 1039948-89-4

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde

Cat. No.: B1438565
CAS No.: 1039948-89-4
M. Wt: 194.23 g/mol
InChI Key: PBIWVVONGPLSAJ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups and a hydroxyethoxy group

Scientific Research Applications

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

Target of Action

The primary target of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde is the process of free radical polymerization . This compound, also known as Irgacure 2959, is used as a photoinitiator, which starts the polymerization process when exposed to light .

Mode of Action

this compound interacts with its targets by absorbing light and initiating the polymerization process . Upon light absorption, it generates free radicals that can start the polymerization of monomers into polymers . This interaction leads to changes in the molecular structure of the compound, enabling it to initiate the polymerization process .

Biochemical Pathways

The compound affects the pathway of free radical polymerization . This pathway involves the conversion of monomers into polymers through a series of reactions initiated by the free radicals generated by this compound . The downstream effects include the formation of polymeric structures with enhanced water solubility and migration stability .

Pharmacokinetics

Its use as a photoinitiator suggests that its bioavailability is primarily determined by its absorption of light and its subsequent chemical reactions .

Result of Action

The molecular effect of this compound’s action is the generation of free radicals that initiate the polymerization process . On a cellular level, the compound has been shown to exhibit non-cytotoxicity, indicating its potential usage in biomaterials .

Action Environment

Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of this compound . For instance, the compound’s ability to absorb light and initiate the polymerization process is dependent on the presence and intensity of light .

Biochemical Analysis

Biochemical Properties

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of polymers and nanoparticles. Upon activation, this compound can dissociate into reactive intermediates that facilitate polymerization processes. It interacts with enzymes such as polymerases and proteins involved in the synthesis of hyperbranched polymers. The nature of these interactions often involves the formation of covalent bonds between the reactive intermediates of this compound and the active sites of the enzymes, leading to the initiation of polymerization reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways by modulating the activity of key signaling molecules. This compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, this compound has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in energy production and utilization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial metabolic changes. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are only apparent within a specific dosage range, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For instance, binding to transport proteins can facilitate the movement of this compound across cellular membranes, enhancing its intracellular distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 4-(2-hydroxyethoxy)-3,5-dimethylphenol. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzoic acid.

    Reduction: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethoxy)benzaldehyde: Lacks the methyl groups, which can affect its reactivity and applications.

    3,5-Dimethylbenzaldehyde: Lacks the hydroxyethoxy group, resulting in different chemical properties and uses.

    4-Hydroxy-3,5-dimethylbenzaldehyde: The hydroxy group is directly attached to the benzene ring, leading to different reactivity.

Properties

IUPAC Name

4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-10(7-13)6-9(2)11(8)14-4-3-12/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIWVVONGPLSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCO)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651812
Record name 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039948-89-4
Record name 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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